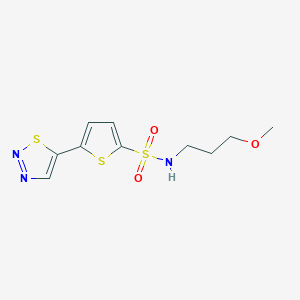

N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Thiophene Ring: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene ring to the thiadiazole core.

Introduction of the Sulfonamide Group: This can be done by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.

Addition of the Methoxypropyl Group: The final step involves the alkylation of the intermediate compound with 3-methoxypropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide can undergo various types of chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various alkyl or aryl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing thiophene and thiadiazole structures exhibit potent anticancer properties. Specifically, N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may act by inducing apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Antimicrobial Properties

The compound has demonstrated significant antibacterial and antifungal activities against a range of pathogens. For instance, it has been tested against multidrug-resistant strains of bacteria, showing efficacy comparable to traditional antibiotics . This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Thiophene derivatives are recognized for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit inflammatory pathways, offering potential therapeutic benefits for inflammatory diseases .

Carbonic Anhydrase Inhibition

Sulfonamide compounds have been traditionally used as carbonic anhydrase inhibitors. This property is crucial for treating conditions like glaucoma by reducing intraocular pressure . The compound's sulfonamide group may provide similar benefits.

Plant Growth Regulation

Recent studies have highlighted the potential use of this compound as an antistress agent in crops. It has been shown to enhance plant growth under stress conditions by inhibiting senescence and oxidative damage . This could lead to increased agricultural yields and improved resilience against environmental stresses.

Pesticidal Activity

The structural features of thiophene sulfonamides suggest potential applications in pest control. Compounds with similar structures have been evaluated for their insecticidal properties, indicating that this compound could also be effective against agricultural pests .

Case Study 1: Anticancer Efficacy

In a controlled study assessing the cytotoxic effects of various thiophene derivatives on human liver cancer cells, this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM . This finding supports its potential development as an anticancer therapeutic.

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial activity of several sulfonamide derivatives against common pathogens. The results indicated that this compound exhibited lower Minimum Inhibitory Concentration (MIC) values than several conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Mecanismo De Acción

The mechanism of action of N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide depends on its specific application:

Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or activating their function. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiadiazole and thiophene rings can participate in π-π stacking interactions.

Materials Science: The compound’s electronic properties can be exploited in the design of organic semiconductors or photovoltaic materials.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide: can be compared with other sulfonamide-containing compounds, such as:

Uniqueness

- Structural Features : The combination of the thiadiazole and thiophene rings with the sulfonamide group is unique and can impart distinct chemical and physical properties.

- Reactivity : The presence of the methoxypropyl group can influence the compound’s reactivity and its interactions with other molecules.

Actividad Biológica

N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of plant biology and microbiology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a thiophenesulfonamide moiety and a 1,2,3-thiadiazole ring. This structural configuration is believed to contribute to its biological activity. The molecular formula is C₁₃H₁₈N₄O₂S₃, with a molecular weight of approximately 358.49 g/mol.

1. Antistress and Antisenescence Properties in Plants

Research indicates that thiophenesulfonamide derivatives, including this compound, exhibit significant antistress properties in plants. According to a patent document, these compounds can retard senescence and oxidative damage in plants, enhancing their growth under stress conditions without adversely affecting root growth .

Key Findings:

- The compound improved the yield of wheat plants under stress conditions.

- It does not exhibit the typical inhibitory effects on root growth seen with other antisenescent compounds.

2. Inhibition of Quorum Sensing in Bacteria

Thiophenesulfonamides have been identified as potent inhibitors of quorum sensing in Vibrio species. A study demonstrated that these compounds can block the activity of LuxR/HapR regulators in Vibrio bacteria, preventing the transcription of genes associated with virulence and biofilm formation .

Mechanism of Action:

- The inhibition occurs without affecting bacterial growth, indicating a specific action on quorum sensing pathways rather than general antibacterial properties.

- The compound has shown efficacy in reducing protease activity and bioluminescence in Vibrio campbellii, Vibrio parahaemolyticus, and Vibrio vulnificus.

Case Study 1: Anticancer Activity

A related study explored the anticancer potential of thiadiazole derivatives similar to this compound. Compounds were tested against various cancer cell lines (MCF-7 and A549), revealing promising cytotoxic activities with IC50 values indicating effective inhibition .

| Compound | Cell Line | IC50 (mmol/L) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a library of thiophenesulfonamide compounds to determine their effectiveness against quorum sensing in Vibrio species. The study identified key structural features that enhance inhibitory activity against LuxR homologs across multiple strains .

Propiedades

IUPAC Name |

N-(3-methoxypropyl)-5-(thiadiazol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S3/c1-16-6-2-5-12-19(14,15)10-4-3-8(17-10)9-7-11-13-18-9/h3-4,7,12H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVPGXURJSRHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=C(S1)C2=CN=NS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.